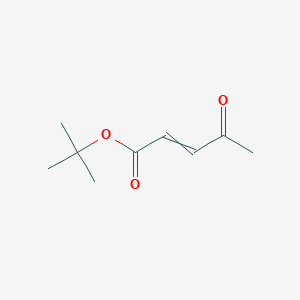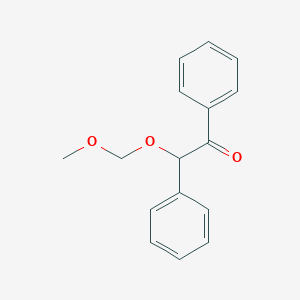
Purin-2(3H)-one, 3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purin-2(3H)-one, 3-hydroxy- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to nucleobases, which are the building blocks of nucleic acids such as DNA and RNA. The presence of a hydroxyl group at the third position of the purin-2(3H)-one ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Purin-2(3H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production of Purin-2(3H)-one, 3-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
化学反应分析
Types of Reactions
Purin-2(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydrogen atoms on the purine ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purin-2(3H)-one, 3-oxo-, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
科学研究应用
Purin-2(3H)-one, 3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying nucleic acid interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of Purin-2(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-Aminopurine: A purine analog used as a fluorescent molecular marker in nucleic acid research.
Adenine: A nucleobase that pairs with thymine in DNA and uracil in RNA.
Guanine: Another nucleobase that pairs with cytosine in both DNA and RNA.
Uniqueness
Purin-2(3H)-one, 3-hydroxy- is unique due to the presence of the hydroxyl group at the third position, which significantly alters its chemical reactivity and biological activity compared to other purine derivatives. This structural feature makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
54643-52-6 |
|---|---|
分子式 |
C5H4N4O2 |
分子量 |
152.11 g/mol |
IUPAC 名称 |
3-hydroxy-7H-purin-2-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-6-1-3-4(9(5)11)8-2-7-3/h1-2,11H,(H,7,8) |
InChI 键 |
KHVYUEUWUXXHEL-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)N(C2=C1NC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)

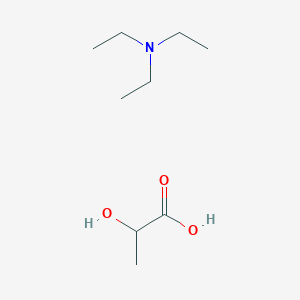
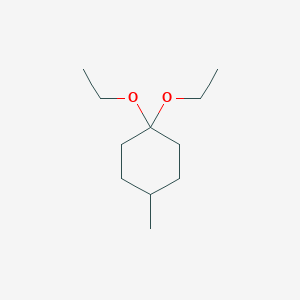
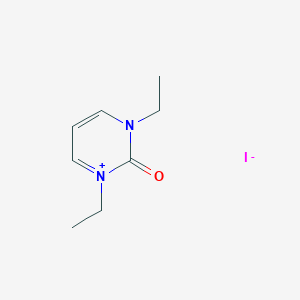
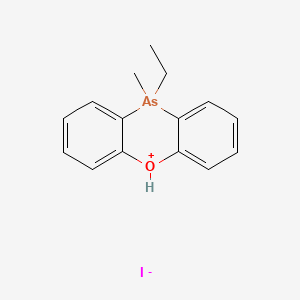
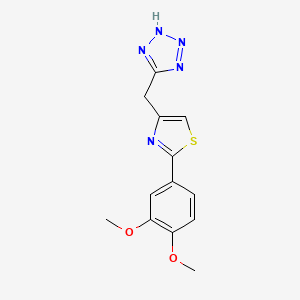
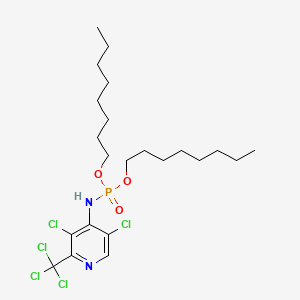
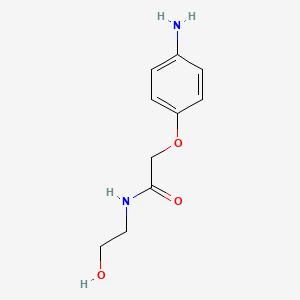
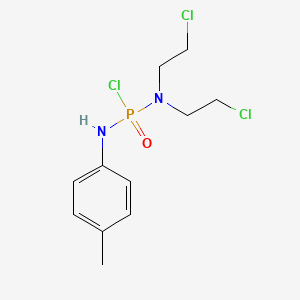
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
